1-[2-(2-pyridinyl)ethyl]-5-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-2-piperidinone -

1-[2-(2-pyridinyl)ethyl]-5-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-2-piperidinone

Catalog Number: EVT-3952834
CAS Number:
Molecular Formula: C22H32N4O2S
Molecular Weight: 416.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 is a potent noncompetitive allosteric antagonist of the C-C chemokine receptor 5 (CCR5) with significant antiviral effects for HIV-1. It exhibits a pKB value of 8.6 ± 0.07 and demonstrates saturable and probe-dependent antagonism, consistent with an allosteric mechanism of action []. Notably, 873140 shows a unique divergence of function and binding compared to other CCR5 antagonists. It effectively blocks the calcium response effects of CCR5 activation by CCL5 (RANTES) while being an ineffectual antagonist of 125I-RANTES binding []. This unique profile suggests a distinct interaction with the CCR5 receptor.

Relevance: While structurally dissimilar to 1-[2-(2-pyridinyl)ethyl]-5-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-2-piperidinone, 873140 is included due to its shared activity as a noncompetitive allosteric antagonist targeting a specific receptor, in this case CCR5 []. This highlights the potential of exploring structurally diverse compounds for allosteric modulation of various targets.

(Z)-(4-Bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: Sch-C, also known as SCH 351125, is a noncompetitive allosteric antagonist of the CCR5 receptor []. It effectively blocks the binding of both chemokines 125I-MIP-1α and 125I-RANTES, indicating its ability to interfere with CCR5 ligand interactions [].

Relevance: Similar to 873140, Sch-C is structurally distinct from 1-[2-(2-pyridinyl)ethyl]-5-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-2-piperidinone, but shares the commonality of being a noncompetitive allosteric antagonist of CCR5 []. This underscores the diversity of chemical structures capable of allosterically modulating the same receptor.

4,6-Dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

Compound Description: Sch-D, or SCH 417,690, functions as a noncompetitive allosteric antagonist of the CCR5 receptor, effectively blocking the binding of both chemokines 125I-MIP-1α and 125I-RANTES []. This suggests its capability to disrupt ligand interactions with CCR5.

Relevance: Although structurally unrelated to 1-[2-(2-pyridinyl)ethyl]-5-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-2-piperidinone, Sch-D is included based on its shared characteristic as a noncompetitive allosteric antagonist of CCR5 []. This highlights the potential for diverse chemical scaffolds to exhibit similar receptor-modulating properties.

4,4-Difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

Compound Description: UK-427,857 is another noncompetitive allosteric antagonist of CCR5 that prevents the binding of both 125I-MIP-1α and 125I-RANTES to the receptor []. This suggests its ability to interfere with CCR5 ligand interactions.

Relevance: Although structurally dissimilar to 1-[2-(2-pyridinyl)ethyl]-5-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-2-piperidinone, UK-427,857 is included due to its shared role as a noncompetitive allosteric antagonist of CCR5 [], demonstrating the diverse structural classes capable of targeting the same receptor.

N,N-Dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: TAK779 is a noncompetitive allosteric antagonist of CCR5, effectively blocking the binding of chemokines 125I-MIP-1α and 125I-RANTES []. This indicates its ability to hinder CCR5 ligand interactions.

Relevance: Despite its structural differences from 1-[2-(2-pyridinyl)ethyl]-5-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-2-piperidinone, TAK779 is included based on its shared activity as a noncompetitive allosteric antagonist of CCR5 [], emphasizing the structural diversity within this category of CCR5 modulators.

5-[(4-{(3S)-4-[(1R,2R)-2-Ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidin-1-yl)carbonyl]-4,6-dimethylpyrimidine dihydrochloride (INCB9471)

Compound Description: INCB9471 is a potent and specific inhibitor of human CCR5 with confirmed safety and efficacy in reducing viral load in phase I and II human clinical trials []. It exhibits noncompetitive inhibition of CCR5, as demonstrated by binding and signaling studies []. INCB9471 has rapid association and slow dissociation kinetics with CCR5 [].

Relevance: Similar to the target compound, INCB9471 is a noncompetitive antagonist of CCR5. Both compounds target the same receptor, highlighting their potential for interfering with CCR5 function, though their exact mechanisms of action might differ [].

N-[4-[[1-[2-(6-Methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide, 2HCl (E-4031)

Compound Description: E-4031 is a well-known blocker of the rapidly activating delayed rectifier potassium current (I(Kr)) [, ]. It exhibits potent inhibitory effects on hERG potassium channels, which contribute to shaping the cardiac action potential and influencing its duration []. E-4031 has been shown to block the stimulatory effects of 3-nitro-N-(4-phenoxyphenyl) benzamide (ICA-105574), a potent hERG channel activator [].

Relevance: Both E-4031 and 1-[2-(2-pyridinyl)ethyl]-5-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-2-piperidinone contain a piperidine ring with a carbonyl substituent. This structural similarity suggests potential for shared pharmacological properties or interactions with similar targets, despite their distinct overall structures [, , ].

Methyl N-[2-[(R)-(3-Chlorophenyl)[(3R)-1-[[[(2S)-2-(methylamino)-3-[(3R)-tetrahydro-2H-pyran-3-yl]propyl]amino]carbonyl]-3-piperidinyl]methoxy]ethyl]carbamate trifluoroacetate (VTP-27999)

Compound Description: VTP-27999 is a novel renin inhibitor. It is more potent at reducing renin activity than aliskiren, as evidenced by greater feedback increases in plasma renin levels [].

Relevance: While VTP-27999 and 1-[2-(2-pyridinyl)ethyl]-5-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-2-piperidinone have distinct overall structures and target different enzymes, they both incorporate a piperidine ring as a central structural element []. This shared feature suggests potential for overlapping pharmacophoric properties, although their biological activities and specific binding interactions are likely to differ.

Properties

Product Name

1-[2-(2-pyridinyl)ethyl]-5-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-2-piperidinone

IUPAC Name

1-(2-pyridin-2-ylethyl)-5-(4-thiomorpholin-4-ylpiperidine-1-carbonyl)piperidin-2-one

Molecular Formula

C22H32N4O2S

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C22H32N4O2S/c27-21-5-4-18(17-26(21)10-6-19-3-1-2-9-23-19)22(28)25-11-7-20(8-12-25)24-13-15-29-16-14-24/h1-3,9,18,20H,4-8,10-17H2

InChI Key

NHSWPGVLVFNPQD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(CC1C(=O)N2CCC(CC2)N3CCSCC3)CCC4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.